2-(4-Bromo-2-fluorophenyl)-N-ethylacetamide
Overview
Description
2-(4-Bromo-2-fluorophenyl)-N-ethylacetamide is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with an ethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-N-ethylacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)-N-ethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, and other bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield various oxidized derivatives.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)-N-ethylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-N-ethylacetamide involves its interaction with specific molecular targets. The bromo and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets. The ethylacetamide group can also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorophenol
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-2-fluoro-6-iodoanisole
Uniqueness
2-(4-Bromo-2-fluorophenyl)-N-ethylacetamide is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, along with the ethylacetamide group. This combination of functional groups can impart distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-2-13-10(14)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAXBPXPZYAWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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